2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide is a complex organic compound with a molecular formula of C22H19ClN4O4 and a molecular weight of 438.86 g/mol . This compound is characterized by the presence of a chlorophenoxy group, a methoxy group, and an oxazolo[4,5-b]pyridine moiety, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
The synthesis of 2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine core and subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed direct C–H bond functionalization to construct the tricyclic scaffold . This method allows for the selective introduction of various (hetero)aryl iodides at the C-2 position of the oxazole unit, preserving the chlorine atom on the pyridine moiety for further functionalization .
Chemical Reactions Analysis
2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Common reagents used in these reactions include palladium catalysts, (hetero)aryl iodides, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide has a wide range of applications in scientific research, including:
Biology: It is employed in the study of biological pathways and molecular interactions due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide can be compared with other similar compounds, such as:
Benzo[d]oxazol-2(3H)-one derivatives: These compounds share a similar oxazole core and are used in various chemical and biological applications.
2-Methoxy-5-pyridineboronic acid pinacol ester: This compound has a similar pyridine moiety and is used in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C21H16ClN3O4/c1-27-17-9-8-13(21-25-20-18(29-21)7-4-10-23-20)11-15(17)24-19(26)12-28-16-6-3-2-5-14(16)22/h2-11H,12H2,1H3,(H,24,26) |
InChI Key |
FAZQUTFIBIRRQT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=CC=C4Cl |
Origin of Product |
United States |
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